molecular formula C8H9NO3 B1322977 5-Ethoxypicolinic acid CAS No. 98353-08-3

5-Ethoxypicolinic acid

Cat. No.: B1322977
CAS No.: 98353-08-3
M. Wt: 167.16 g/mol
InChI Key: MIAFDYLZQGBCMZ-UHFFFAOYSA-N
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Description

5-Ethoxypicolinic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of an ethoxy group at the 5-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypicolinic acid typically involves the ethoxylation of picolinic acid. One common method includes the reaction of picolinic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 5-position with an ethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.

    Reduction: Iron in acetic acid can be used for reduction reactions.

    Substitution: Sodium ethoxide is often used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

5-Ethoxypicolinic acid is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a chelating agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethoxypicolinic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems. This interaction can influence various biochemical pathways and processes, including enzyme activity and metal ion transport.

Comparison with Similar Compounds

    Picolinic Acid: The parent compound with a carboxylic acid group at the 2-position of the pyridine ring.

    Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position.

Uniqueness: 5-Ethoxypicolinic acid is unique due to the presence of the ethoxy group at the 5-position, which imparts distinct chemical properties and reactivity compared to its isomers and other derivatives. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

5-ethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAFDYLZQGBCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630973
Record name 5-Ethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98353-08-3
Record name 5-Ethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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